Product packaging for L-CYSTEINE (2,3,3-D3)(Cat. No.:)

L-CYSTEINE (2,3,3-D3)

Cat. No.: B1580215
M. Wt: 124.15
Attention: For research use only. Not for human or veterinary use.
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Description

L-CYSTEINE (2,3,3-D3) is a useful research compound. Molecular weight is 124.15. The purity is usually 98%.
BenchChem offers high-quality L-CYSTEINE (2,3,3-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-CYSTEINE (2,3,3-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

124.15

Purity

98%

Origin of Product

United States

Fundamental Principles of Stable Isotope Tracers

At the core of stable isotope labeling is the use of isotopes, which are variants of a particular chemical element that differ in neutron number. creative-proteomics.com While they share the same number of protons and electrons, and thus nearly identical chemical properties, their difference in mass allows them to be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mewikipedia.org Commonly used stable isotopes in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). fiveable.mesymeres.com

When a molecule containing a stable isotope is introduced into a biological system, it acts as a tracer. creative-proteomics.com As the organism metabolizes this labeled compound, the isotope is incorporated into various other molecules. creative-proteomics.com By analyzing the distribution and abundance of the isotope in different metabolites over time, researchers can map metabolic pathways, quantify the rate of reactions (metabolic flux), and understand how different pathways are interconnected. wikipedia.orgcreative-proteomics.com This approach, often referred to as metabolic flux analysis, provides a dynamic picture of cellular metabolism that cannot be obtained by simply measuring the concentrations of molecules. wikipedia.orgeurisotop.com

Role of Deuterium Labeling in Investigating Biochemical Processes

Deuterium (B1214612) (²H or D), the stable isotope of hydrogen, holds a unique position in isotope labeling studies. symeres.com Its use, known as deuterium labeling, offers several advantages. Because deuterium is twice as heavy as protium (B1232500) (the most common isotope of hydrogen), its substitution into a molecule can sometimes lead to a measurable change in the rate of a chemical reaction. This "kinetic isotope effect" can be exploited by researchers to gain insights into reaction mechanisms. symeres.com

Deuterium labeling is widely used in several key areas of biochemical investigation:

Metabolic Pathway Analysis: Introducing deuterium-labeled substrates, such as deuterated glucose or amino acids, allows scientists to trace the flow of atoms through metabolic networks. researchgate.netbohrium.com This helps to elucidate how cells produce energy, synthesize essential building blocks, and respond to various stimuli.

Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical research, deuterium labeling is a crucial tool for studying how drugs are absorbed, distributed, metabolized, and excreted by the body. symeres.com By tracking the deuterated drug and its metabolites, researchers can understand its metabolic fate and identify potential drug-drug interactions.

Protein and Lipid Turnover: The rate at which proteins and lipids are synthesized and degraded is a key indicator of cellular health and disease. Deuterium oxide (D₂O), or heavy water, can be administered to label newly synthesized biomolecules, enabling the measurement of their turnover rates in vivo. researchgate.netnih.gov

Specific Advantages of L Cysteine 2,3,3 D3 As a Research Probe

Chemical Synthesis Pathways for Deuterium Incorporation at 2,3,3 Positions

Chemical synthesis provides versatile routes to L-Cysteine (2,3,3-D3), enabling high levels of deuterium incorporation through carefully designed reaction sequences. These methods often involve the stereoselective formation of carbon-deuterium bonds.

The introduction of deuterium at the α-position (C-2) of amino acids requires methods that preserve the material's enantiopurity. Several techniques have been developed to achieve this, often relying on the formation of a transient, stabilized intermediate that can be quenched with a deuterium source.

One effective strategy involves the memory of chirality, where the inherent chirality of the starting L-cysteine derivative is used to direct the stereochemical outcome without external chiral catalysts. A common approach is the base-catalyzed hydrogen-deuterium (H/D) exchange in a deuterated solvent. For example, using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD) allows for the deprotonation of the α-carbon. The resulting enolate intermediate is then deuterated by the solvent, largely retaining the original stereoconfiguration.

Another powerful method is the dynamic kinetic resolution (DKR) of racemic precursors like azlactones. nih.gov In this approach, a chiral catalyst, such as a squaramide-based cinchona alkaloid, is used in conjunction with a deuterated alcohol to selectively deuterate one enantiomer of the rapidly racemizing starting material, leading to a high yield of the desired enantiomerically pure α-deuterated amino acid. nih.gov

Achieving deuteration at the β-position (C-3) while controlling stereochemistry presents a distinct challenge. The synthesis of β-deuterated amino acids often requires multi-step procedures starting from chiral precursors.

One approach involves the stereoselective reduction of a suitable precursor. For instance, synthetic routes developed for other amino acids, such as pipecolic acid, demonstrate the use of stereoselective chelate-enolate Claisen rearrangements to create deuterated intermediates that can then be converted to the final amino acid. uzh.ch A similar strategy could be adapted for cysteine.

Another method involves the ring-opening of chiral β-lactones. A chiral β-lactone can be synthesized and then opened with a sulfur nucleophile in a deuterated environment, or a deuterated β-lactone can be opened with a sulfur nucleophile, to introduce the thiol group and the deuterium atoms at the β-position with stereochemical control. doi.org Furthermore, dual-enzyme systems have been shown to deuterate both the α- and β-positions of amino acids. researchgate.net By reacting an amino acid with the enzyme DsaD in D₂O, selective α-deuteration is achieved. Subsequent addition of a second enzyme, DsaE, leads to deuteration at the β-position as well. researchgate.net

A plausible synthetic pathway for L-Cysteine (2,3,3-D3) could start with a protected, deuterated serine derivative, where the hydroxyl group is later converted to a thiol. The combination of α-deuteration via H/D exchange and β-deuteration via stereospecific reactions on a suitable precursor allows for the total synthesis of the target molecule, HSCD₂CD(NH₂)COOH. sigmaaldrich.com

Table 1: Comparison of Chemical Deuteration Techniques

TechniqueTarget Position(s)Key FeaturesStereocontrolTypical Reagents
Base-Catalyzed H/D Exchange α (C-2)Simple, high deuteration efficiency. Relies on memory of chirality; generally high retention. NaOEt, EtOD, D₂O.
Dynamic Kinetic Resolution α (C-2)Uses racemic starting materials; high enantiomeric excess. nih.govDirected by a chiral catalyst. nih.govChiral organocatalysts, EtOD. nih.gov
Dual-Enzyme Catalysis α (C-2) and β (C-3)High site- and stereoselectivity. researchgate.netEnzyme-controlled. researchgate.netDsaD/DsaE enzymes, D₂O. researchgate.net
Ring-Opening of β-Lactones β (C-3)Provides access to β-substituted amino acids. doi.orgSubstrate-controlled stereochemistry. doi.orgChiral β-lactones, sulfur nucleophiles. doi.org

Biosynthetic and Enzymatic Approaches for L-Cysteine Deuteration

Biosynthetic methods leverage cellular machinery or isolated enzymes to produce labeled compounds, often with high stereospecificity and under mild conditions. These approaches can be adapted to produce L-Cysteine (2,3,3-D3) by supplying deuterated precursors in the growth medium or reaction buffer.

Microbial fermentation is an attractive method for producing amino acids. By culturing microorganisms like Escherichia coli or Corynebacterium glutamicum in a medium where H₂O is replaced by D₂O and other nutrients are deuterated, the cell's metabolic pathways can be harnessed to synthesize deuterated L-cysteine. mdpi.comresearchgate.net

To enhance production, metabolic engineering strategies are crucial. Key modifications include:

Overexpression of Feedback-Resistant Enzymes : The biosynthesis of L-cysteine starts from L-serine. The enzyme L-serine O-acetyltransferase (SAT), encoded by the cysE gene, is a critical control point as it is subject to feedback inhibition by L-cysteine. nih.gov Overexpressing a mutant version of cysE that is insensitive to this feedback is a primary strategy. nih.govmdpi.com Similarly, enhancing the L-serine precursor pathway by overexpressing a feedback-resistant D-3-phosphoglycerate dehydrogenase (serA) can increase the substrate pool for cysteine synthesis. nih.gov

Deletion of Degradation Pathways : L-cysteine can be degraded by enzymes such as cysteine desulfhydrases. Knocking out the genes encoding these enzymes, like aecD in C. glutamicum, prevents the loss of the desired product. nih.gov

By implementing these strategies in a D₂O-based culture medium, engineered strains can efficiently produce L-Cysteine that is deuterated at multiple positions, including C-2 and C-3, dictated by the enzymatic reactions of the biosynthetic pathway. nih.govresearchgate.net

Cell-free protein synthesis (CFPS) systems provide a powerful alternative to in-vivo fermentation. These systems contain the necessary cellular components for transcription and translation but lack cell walls, allowing for direct control over the reaction environment and the efficient incorporation of labeled amino acids into proteins. nih.gov While typically used for protein synthesis, the underlying principles can be applied to produce labeled amino acid precursors.

A key advantage of cell-free systems is the ability to minimize isotopic scrambling—the unwanted transfer of isotopes between different molecules. nih.gov For deuterium labeling, a significant issue is back-protonation from residual H₂O in the system. tn-sanso.co.jp This is particularly relevant for the α- and β-positions of amino acids, where exchange can be catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes present in the cell extract. tn-sanso.co.jp

To produce highly deuterated L-cysteine, one would use a cell-free system derived from E. coli grown in D₂O and supply deuterated precursors. The addition of specific inhibitors can suppress enzymatic side reactions that lead to deuterium dilution. For instance, adding aminooxyacetate and D-malate has been shown to dramatically suppress back-protonation at the H(β) positions for most amino acids. nih.gov This ensures that the deuterium incorporated at the 3,3-positions remains in place, yielding a product with high labeling fidelity.

Table 2: Biosynthetic and Enzymatic Production Strategies

StrategyPlatformPrincipleAdvantagesChallenges
Metabolic Engineering E. coli, C. glutamicumHarnesses entire metabolic network in D₂O medium. mdpi.comresearchgate.netScalable, uses renewable feedstocks. mdpi.comCell toxicity, complex pathway regulation. nih.govtum.de
Cell-Free Systems E. coli extractUses isolated cellular machinery with deuterated substrates. tn-sanso.co.jpPrecise control, reduced isotopic scrambling. nih.govCost of reagents, potential for back-protonation. tn-sanso.co.jpnih.gov
Enzymatic Synthesis Isolated EnzymesSpecific enzyme-catalyzed reactions in D₂O. escholarship.orgHigh specificity, mild conditions. escholarship.orgEnzyme stability and availability.

Characterization of Isotopic Purity and Labeling Fidelity

After synthesis, it is essential to confirm the successful incorporation of deuterium at the desired positions and to quantify the isotopic purity of the L-Cysteine (2,3,3-D3). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this characterization.

Mass spectrometry (MS) is used to confirm the mass shift corresponding to the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) or capillary electrophoresis (CE-TOFMS), can precisely determine the mass of the labeled molecule. nih.gov L-Cysteine (2,3,3-D3) (formula: HSCD₂CD(NH₂)CO₂H) has an expected mass increase of approximately 3 Da compared to its unlabeled counterpart (C₃H₇NO₂S, MW: 121.16). sigmaaldrich.comchemicalbook.com The detection of a molecular ion peak at M+3 confirms the successful incorporation of three deuterium atoms. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the specific sites of deuteration.

¹H NMR : In the ¹H NMR spectrum of L-Cysteine (2,3,3-D3), the signals corresponding to the protons at the C-2 and C-3 positions should be absent or significantly diminished.

²H NMR : A ²H (deuterium) NMR spectrum will show signals at the chemical shifts corresponding to the C-2 and C-3 positions, directly confirming the location of the deuterium labels.

¹³C NMR : In the ¹³C NMR spectrum, the signals for the C-2 and C-3 carbons will exhibit splitting patterns (coupling) due to the adjacent deuterium atoms (C-D coupling), and the signals may also show an isotopic shift compared to the unlabeled compound.

Conformational analysis of the deuterated cysteine can also be performed using a combination of NMR coupling constant analysis and quantum chemical calculations to understand any structural changes induced by the isotopic substitution. beilstein-journals.org

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry-based methods are fundamental in metabolomics and clinical diagnostics due to their high sensitivity and accuracy in quantifying molecules. ckisotopes.com The use of stable isotope-labeled compounds like L-Cysteine (2,3,3-D3) as internal standards is a cornerstone of quantitative mass spectrometry, allowing for precise and reproducible measurements. ckisotopes.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Tracer Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. In the context of metabolic studies, GC-MS is employed to determine the enrichment of stable isotopes in various metabolites. eurisotop.com For the analysis of amino acids like L-cysteine, derivatization is often required to increase their volatility and improve chromatographic separation.

The use of L-Cysteine (2,3,3-D3) as a tracer allows researchers to follow the metabolic fate of cysteine. After administration, biological samples can be collected, and the metabolites are extracted. Following derivatization, GC-MS analysis can separate the labeled metabolites from the unlabeled (endogenous) ones. By comparing the ion intensities of the labeled and unlabeled species, the degree of tracer incorporation, or enrichment, can be accurately quantified. This information provides insights into the rates of metabolic pathways involving cysteine. eurisotop.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing non-volatile compounds in complex biological matrices such as plasma, urine, and tissue extracts. rsc.orgotsuka.co.jp These techniques are particularly well-suited for the direct analysis of amino acids without the need for derivatization, although derivatization can sometimes be used to enhance sensitivity and chromatographic retention. rsc.orgresearchgate.net

In a typical LC-MS/MS workflow for L-Cysteine (2,3,3-D3) analysis, the sample is first subjected to a separation step using liquid chromatography. rsc.org This separates the analyte of interest from other components in the matrix. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. ckisotopes.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting the ion corresponding to L-Cysteine (2,3,3-D3), fragmenting it, and then detecting the resulting fragment ions. ckisotopes.com This process, known as multiple-reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for highly selective and sensitive quantification, even at very low concentrations. otsuka.co.jp

A study on the analysis of amino acids in human tears utilized hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry. rsc.org In this method, L-cysteine-2,3,3-d3 was used as an internal standard to compensate for matrix effects and improve the accuracy of quantification for several amino acids. rsc.org The method demonstrated good linearity, sensitivity, and reproducibility for the analysis of 15 amino acids in tear samples. researchgate.net

High-Resolution Mass Spectrometry (e.g., Orbitrap, FTICR MS) for Isotopic Fine Structure and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) MS, provides extremely high mass accuracy and resolving power. buchem.comrsc.org This capability is crucial for differentiating between molecules with very similar masses (isobaric compounds) and for elucidating the isotopic fine structure of labeled compounds. rsc.org

When analyzing metabolites of L-Cysteine (2,3,3-D3), HRMS can precisely measure the mass of the parent and fragment ions, which aids in the confident identification of unknown metabolites. buchem.com The high resolving power of instruments like the Orbitrap allows for the separation of isotopic peaks, providing detailed information about the incorporation of the deuterium labels. buchem.comrsc.org For instance, a Q-Orbitrap MS can achieve a resolution of 70,000 FWHM or higher, ensuring highly accurate mass measurements. rsc.org

In a study analyzing amino acids in human tears, a Q-Orbitrap mass spectrometer was used in Parallel Reaction Monitoring (PRM) mode. rsc.org This approach combines the targeted precursor ion selection of a quadrupole with the high-resolution, accurate-mass fragmentation analysis of the Orbitrap, enabling confident quantification and confirmation of the analytes. rsc.org

Quantitative Mass Spectrometry: Stable Isotope Dilution Assays (SIDAs)

Stable Isotope Dilution Assays (SIDAs) are considered the gold standard for quantitative analysis by mass spectrometry. ckisotopes.com This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as L-Cysteine (2,3,3-D3), to the sample as an internal standard. buchem.com Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. ckisotopes.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled internal standard, a highly accurate and precise quantification can be achieved. ckisotopes.com This approach effectively corrects for variations in sample preparation, chromatographic separation, and instrument response. L-cysteine-2,3,3-d3 has been successfully used as an internal standard in the quantification of amino acids in complex biological fluids like human tears, compensating for matrix effects where the signal intensity was observed to decrease by 30% in the tear matrix compared to a simple aqueous solution. rsc.org

Table 1: Research Findings on L-Cysteine (2,3,3-D3) in Mass Spectrometry

Analytical TechniqueMatrixKey FindingReference
LC-MS/MSHuman TearsL-cysteine-2,3,3-d3 was used as an internal standard for the quantification of 15 amino acids. The method showed recoveries between 89% and 107% with intra-day and inter-day precision below 10%. researchgate.net
HILIC-Q-Orbitrap-MSHuman TearsL-cysteine-2,3,3-d3 served as an internal standard to compensate for matrix effects, which were shown to reduce mass response intensity by 30% in tear samples compared to water. rsc.org
LC-MSHuman Blood Plasma/SerumL-Cysteine-2,3,3,-D3 was listed as a material used in an assay to quantify S-cysteinylated albumin, a marker for cumulative sample thawed time. borgeslab.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. ckisotopes.com In the context of metabolic research, NMR can be used to trace the flow of stable isotopes through metabolic pathways. chromservis.eu

Bio-NMR Spectroscopy for Structural and Dynamic Studies of Labeled Proteins

Bio-NMR spectroscopy focuses on the study of biological macromolecules like proteins and nucleic acids. ckisotopes.com The incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is essential for NMR studies of larger proteins, as it helps to simplify complex spectra and enables the use of specific NMR experiments. ckgas.com

L-Cysteine (2,3,3-D3) can be incorporated into proteins through cellular expression systems. ckgas.com The deuterium labels at the β-carbon of the cysteine residue can serve as probes for studying protein structure and dynamics. Deuterium has a different magnetic moment than a proton, and its presence can significantly alter the NMR spectrum. For example, the absence of proton signals at the labeled positions simplifies the spectrum, which is particularly advantageous for large proteins where signal overlap is a major issue. ckisotopes.com

Furthermore, specific labeling of amino acid residues allows researchers to focus on particular regions of a protein, such as an active site or a protein-protein interaction interface. By observing changes in the NMR signals of the labeled L-cysteine residues upon ligand binding or changes in environmental conditions, detailed information about protein function and mechanism can be obtained. ckisotopes.com

Deuterium NMR for Positional Labeling Verification

Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the specific positions of deuterium atoms within a molecule. For L-Cysteine (2,3,3-D3), ²H NMR confirms that the isotopic labels are correctly located at the C-2 (α-carbon) and C-3 (β-carbon) positions.

The verification process relies on the distinct chemical environments of the deuterons, which result in unique signals in the ²H NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic structure and conformation. nih.gov Studies on proteins labeled with deuterated cysteine have shown that ²H NMR signals from α and β hydrogens (or deuterons) fall outside the typical diamagnetic region due to interactions with paramagnetic centers like iron-sulfur clusters, making their identification unambiguous. nih.gov

In solution-state NMR, the quadrupolar nature of the deuterium nucleus leads to broader lines compared to proton (¹H) NMR. However, modern high-field NMR spectrometers can acquire high-quality ²H spectra. ckisotopes.com Research has demonstrated the feasibility of quantifying ²H relaxation rates at deuterated backbone α-positions (Dα) to derive order parameters of bond vector motions. acs.org For small proteins, an average value for the quadrupolar coupling constant (QCC) for Dα sites has been determined to be approximately 174 kHz. acs.org This parameter is fundamental to interpreting relaxation data and confirming the label's position and local dynamics. The use of deuterium labeling, in general, is a well-established method to improve the efficacy of multidimensional NMR experiments for studying the structure and dynamics of proteins. utoronto.ca

Chromatographic Separation Techniques for Labeled Analytes

Chromatography, particularly when coupled with mass spectrometry, is the cornerstone for separating and quantifying L-Cysteine (2,3,3-D3) and its metabolites from complex biological matrices. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing amino acids. sielc.comhelixchrom.com For cysteine and its labeled analogues, several modes of HPLC are employed:

Reversed-Phase (RP) HPLC: This is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. One study utilized a Thermo Scientific Synchronis C18 column with a mobile phase of acetonitrile (B52724) and 0.1% ammonium (B1175870) acetate (B1210297) to separate L-cysteine. juniperpublishers.com It is important to note that deuterated compounds can sometimes exhibit slight shifts in elution times compared to their non-deuterated counterparts in RP-HPLC. unc.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating highly polar compounds like amino acids. mdpi.comnih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It has been successfully used for the analysis of 48 endogenous amino acids, including cysteine, in human plasma. mdpi.com In HILIC, L-cysteine typically elutes after its metabolite N-acetyl-l-cysteine. mdpi.com

Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange properties. A Primesep 100 column, which operates in mixed-mode, can be used to analyze cysteine and its oxidized dimer, cystine, with a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com

The table below summarizes various chromatographic conditions used for the analysis of cysteine and related compounds.

TechniqueColumnMobile PhaseFlow RateDetectionReference
LC-MSThermo Scientific Synchronis C18 (250mm × 4.6mm × 5µm)Acetonitrile (92%) + 0.1% Ammonium Acetate (8%)0.8 mL/minPDA (210 nm), ESI-MS juniperpublishers.com
HPLCPrimesep 100 (150mm x 4.6mm, 5µm)Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid1.0 mL/minUV (200 nm) sielc.com
HILIC-MS/MSIntrada Amino Acid (50 × 3 mm, 3 µm)Gradient of A: 100 mM Ammonium Formate in water; B: Acetonitrile/Water/Formic Acid (95:5:0.3)0.6 mL/minESI-MS/MS (MRM) nih.gov
RP-HPLCYMC-Pack Pro C18 (250 X 4.6, S-5 µm)Acetonitrile/Water (4:96 v/v) with 0.1% TFA1.0 mL/minUV (212 nm) insights.bio

Validation and Performance Metrics of Analytical Methodologies

The reliability of any analytical method for quantifying L-Cysteine (2,3,3-D3) depends on rigorous validation. sielc.com Method validation ensures that the technique is suitable for its intended purpose and provides accurate and reproducible results. Key performance metrics are established according to guidelines from regulatory bodies like the European Medicines Agency (EMA). mdpi.com

Key Validation Parameters:

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. For a UHPLC-HRMS method analyzing chiral thiols, excellent linearity was reported with correlation coefficients (R²) of 0.9993-0.9994. nih.gov Similarly, a UPLC-qTOF-MS method for free amino acids showed linearity with r² ≥ 0.995 for all analytes. researchgate.net

Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For D/L-Cysteine analysis, an LOD of 2.5 fmol has been achieved. nih.gov Another study reported an LOD and LOQ of 0.0001 mg/ml and 0.00018 mg/ml for N-acetyl-L-cysteine, respectively. insights.bio

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often expressed as percent recovery. Precision measures the reproducibility of results, typically expressed as the relative standard deviation (RSD). For an LC-MS/MS method, the %RSD was ≤5.2%, indicating good precision. mdpi.com A UPLC-qTOF-MS method demonstrated intra- and inter-day accuracy and precision of <15%. researchgate.net

Recovery and Matrix Effect: Recovery experiments determine the efficiency of the extraction process. mdpi.com The matrix effect evaluates the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte. mdpi.com Using stable isotope-labeled internal standards, such as L-Cysteine (2,3,3-D3), is a highly effective strategy to compensate for matrix effects and losses during sample preparation, thereby enhancing the accuracy and reliability of the quantification. mdpi.comnih.govrsc.org

The following table presents a summary of performance metrics from various validated methods for cysteine and other amino acids.

MethodAnalyte(s)Linearity (R²)LODLOQAccuracy/RecoveryPrecision (%RSD)Reference
UHPLC-HRMSD/L-Cysteine0.9993 - 0.99942.5 fmolNot ReportedNot ReportedNot Reported nih.gov
LC-MS/MSL- and D-Amino AcidsNot ReportedNot Reported12.5 or 62 ng/mL~80-90%≤5.2% mdpi.com
RP-HPLCN-acetyl-L-cysteineNot Reported0.0001 mg/ml0.00018 mg/mlNot ReportedNot Reported insights.bio
UPLC-qTOF-MSFree Amino Acids≥ 0.995~1–300 nM0.01–0.5 µM&lt;15%&lt;15% researchgate.net
LC-MSProteogenic Amino Acids>0.995<0.1 µM (mean 0.017 µM)Not ReportedNot Reported<11% (reproducibility) nih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Sulfur-Containing Amino Acid Metabolism and Fluxes

The use of L-Cysteine (2,3,3-D3) allows researchers to follow the sulfur-containing amino acid cysteine as it is incorporated into various metabolic pathways, providing a dynamic view of its transformation and utilization.

The transsulfuration pathway is a critical metabolic route that connects methionine and cysteine metabolism, allowing for the interconversion of these sulfur-containing amino acids via homocysteine and cystathionine (B15957) intermediates. This pathway is essential for synthesizing cysteine de novo when dietary intake is insufficient and for regulating levels of homocysteine.

By introducing L-Cysteine (2,3,3-D3) into a biological system, researchers can trace the flux through the "reverse" transsulfuration pathway, where cysteine is converted back to homocysteine. The deuterium (B1214612) label allows for the precise measurement of the rate at which labeled cysteine contributes to the cystathionine and homocysteine pools. Such studies have revealed that while the liver is a primary site for transsulfuration, many other tissues have limited capacity for this pathway and are more reliant on external sources of cysteine. Understanding these dynamics is crucial, as disruptions in the transsulfuration pathway are linked to various diseases, including homocystinuria.

Cysteine is a direct precursor to several vital metabolites, including the major intracellular antioxidant glutathione (B108866) (GSH) and the multi-functional amino acid taurine (B1682933). L-Cysteine (2,3,3-D3) serves as an excellent tool for quantifying the synthesis rates of these crucial compounds.

Glutathione (GSH) Synthesis: GSH, a tripeptide composed of glutamate, cysteine, and glycine, plays a central role in protecting cells from oxidative stress. The availability of cysteine is often the rate-limiting factor for its synthesis. When cells are supplied with L-Cysteine (2,3,3-D3), the deuterium-labeled cysteine is incorporated into newly synthesized GSH. By measuring the abundance of labeled GSH over time using mass spectrometry, researchers can calculate the de novo synthesis rate of this critical antioxidant. This technique is particularly valuable in studying conditions associated with increased oxidative stress, such as cancer, where the demand for cysteine to produce glutathione is heightened.

Taurine Synthesis: Taurine is synthesized from cysteine via the cysteine sulfinic acid pathway. It has numerous physiological roles, including bile acid conjugation, osmoregulation, and antioxidant functions. Tracer studies with labeled cysteine, such as L-Cysteine (2,3,3-D3), enable the direct measurement of flux from cysteine to taurine. Research using this approach has demonstrated that taurine production can vary significantly between different cell types and tissues. For instance, studies in hepatocytes have shown that perivenous hepatocytes produce taurine from cysteine much more rapidly than periportal hepatocytes, highlighting metabolic zonation within the liver.

Analysis of Metabolic Intermediates and Networks in Cellular Systems

Stable isotope tracers like L-Cysteine (2,3,3-D3) are foundational to the field of metabolic flux analysis, which moves beyond static measurements of metabolite concentrations to quantify the actual rates of metabolic reactions.

Stable isotope-assisted metabolomics is a powerful technique used to map the flow of atoms through interconnected metabolic pathways. When a labeled substrate such as L-Cysteine (2,3,3-D3) is introduced, its isotopic signature can be tracked as it is incorporated into a wide array of downstream metabolites. This provides a dynamic map of metabolic activity, revealing which pathways are active, how they are interconnected, and how their activity changes in response to different conditions or stimuli. This approach adds a crucial layer of functional information that cannot be obtained from traditional metabolomics, which only provides a snapshot of metabolite levels. By distinguishing biologically derived metabolites from experimental noise, isotopic labeling also enhances the analytical accuracy of metabolomic analyses.

Deuterium Tracer Studies in Non-Human Biological Models

Quantification of Biochemical Reactions In Vivo (Non-Clinical)

The use of isotopically labeled molecules is a cornerstone of in vivo metabolic flux analysis. By introducing a labeled substrate into a biological system, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled products, providing a dynamic picture of metabolic activity.

In principle, L-CYSTEINE (2,3,3-D3) could serve as a valuable tracer for studying the in vivo kinetics of pathways involving cysteine. The deuterium labels on the second and third carbons of the cysteine molecule would allow for the tracking of its carbon skeleton through various transformations. For instance, it could be used to quantify the rate of its incorporation into proteins, its conversion to glutathione, or its catabolism through the trans-sulfuration pathway.

Assessment of Nutrient Utilization and Enzyme Regulation via Isotopic Labeling

Isotopic labeling is also a powerful technique for assessing how nutrient availability and enzyme regulation impact metabolic pathways. By administering an isotopically labeled nutrient, such as L-CYSTEINE (2,3,3-D3), under different dietary conditions or in the presence of enzyme inhibitors or activators, researchers can gain insights into the control points of metabolism.

The deuterium labeling pattern in L-CYSTEINE (2,3,3-D3) could potentially offer advantages in studying specific enzymatic reactions. For example, the presence of deuterium at the C-3 position could introduce a kinetic isotope effect in reactions where the C-H bond at this position is cleaved, providing information about the rate-limiting steps of an enzymatic mechanism.

Despite these potential applications, there is a conspicuous absence of published non-clinical, in vivo research that has specifically used L-CYSTEINE (2,3,3-D3) to investigate nutrient utilization or the regulation of enzymes involved in cysteine metabolism. Studies in this area have predominantly relied on other isotopic labeling strategies.

Investigations of Kinetic Isotope Effects Kies Using L Cysteine 2,3,3 D3

Theory and Principles of Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the light isotope (kₗ) to the rate constant with the heavy isotope (kₕ). For deuterium substitution, this is expressed as KIE = kₗ/kₕ. wikipedia.org The underlying principle of the deuterium KIE stems from the quantum mechanical nature of molecular vibrations. A chemical bond can be modeled as a harmonic oscillator, which possesses a zero-point vibrational energy (ZPVE). Because deuterium is twice as heavy as protium (B1232500) (¹H), the C-D bond has a lower vibrational frequency and consequently a lower ZPVE than a C-H bond. wikipedia.org

For a reaction to occur, this bond must be broken, which requires overcoming an energy barrier known as the activation energy. Since the C-D bond starts from a lower energy state, it requires more energy to reach the transition state, assuming the bond is being cleaved in the rate-determining step. This results in a slower reaction rate for the deuterated compound. wikipedia.org

Deuterium KIEs are classified into two main types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. youtube.com For C-H bond cleavage, typical PKIE values (kₗ/kₕ) range from 6 to 10, indicating a significant slowing of the reaction upon deuterium substitution. youtube.com The magnitude of the PKIE can provide information about the symmetry of the transition state. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-limiting step. wikipedia.org SKIEs are generally much smaller than PKIEs. They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often due to a change in hybridization of the carbon atom to which it is attached. wikipedia.orgprinceton.edu An α-secondary KIE involves substitution at the carbon undergoing a change (e.g., sp³ to sp²), while a β-secondary KIE involves substitution on an adjacent carbon. wikipedia.org SKIEs can be "normal" (kₗ/kₕ > 1) or "inverse" (kₗ/kₕ < 1). wikipedia.org

Probing Enzyme Catalytic Mechanisms and Rate-Limiting Steps

The use of deuterated substrates like L-Cysteine (2,3,3-D3) or deuterated solvents (D₂O) is a critical tool for dissecting complex enzyme-catalyzed reactions, particularly for identifying the rate-limiting step. If a significant KIE is observed upon isotopic substitution, it provides strong evidence that the step involving the substituted bond is at least partially rate-limiting. nih.gov

Conversely, for the cleavage of isocitrate, the reaction exhibited a normal solvent KIE of approximately 2.0, indicating that proton transfer is indeed a significant part of the rate-limiting step in this direction. nih.gov This highlights how KIE analysis can reveal different rate-limiting steps for the forward and reverse directions of a reversible enzymatic reaction.

In another example, the spore photoproduct lyase (SPL) , which also features a critical cysteine in its mechanism, showed significant apparent KIEs of ~6 when a deuterated substrate was used. This large value confirms that hydrogen abstraction by a 5'-deoxyadenosyl radical, a step involving a C-H bond, is a key part of the rate-determining process. nsf.gov

EnzymeIsotopic SubstitutionKinetic ParameterObserved KIE (kH/kD)Implication for Rate-Limiting StepReference(s)
Isocitrate Lyase (ICL)D₂O (Solvent)D₂O(V/Kₛᵤ𝒸𝒸ᵢₙₐₜₑ)0.56 ± 0.07 (Inverse)Pre-equilibrium isomerization of Cys-His dyad is significant, not proton transfer from substrate. acs.org, nih.gov
Isocitrate Lyase (ICL)D₂O (Solvent)D₂OV (Cleavage)2.0 ± 0.1 (Normal)Proton transfer is part of the rate-limiting step for isocitrate cleavage. nih.gov
Spore Photoproduct Lyase (SPL)Deuterated SubstrateApparent (DV)~6.0 (Normal)C-H bond abstraction is a key component of the rate-determining step. nsf.gov
Cysteine Protease (Papain)D₂O (Solvent)D₂Okcat0.46 - 0.63 (Inverse)Tautomerization of the Cys-His catalytic dyad to the reactive thiolate precedes rate-limiting acylation. nih.gov

This table is interactive. Click on the headers to sort.

Determination of Transition State Structures in Cysteine-Involving Reactions

KIEs provide invaluable information about the geometry and charge distribution of the transition state (TS) of a reaction. The magnitude of a primary KIE is sensitive to the degree of bond breaking in the TS. A maximal KIE is typically observed for a "symmetric" transition state, where the proton is equally shared between the donor and acceptor atoms. princeton.edu

In cysteine proteases , such as papain, the catalytic mechanism involves a Cys-His dyad where the cysteine thiol acts as a nucleophile to attack a peptide bond. wikipedia.org Mechanistic studies using D₂O have consistently shown inverse solvent KIEs (kₗ/kₕ < 1) for the acylation step of these enzymes. nih.gov For papain, the D₂Okcat was found to be between 0.46 and 0.63. nih.gov This inverse effect is not indicative of the bond-breaking step itself but rather reflects an equilibrium isotope effect on the catalytic dyad. The Cys-His pair must exist in a tautomeric equilibrium to generate the highly nucleophilic thiolate anion (Cys-S⁻). This equilibrium is shifted more toward the reactive thiolate in D₂O. The observed inverse KIE indicates that this pre-equilibrium step occurs before the rate-limiting nucleophilic attack, providing a detailed picture of the state of the active site required for catalysis. nih.gov

Similarly, for isocitrate lyase, the large inverse SKIE of 0.56 points to the structure of the active site before the substrate binds and reacts. It supports a transition state model where the enzyme must first undergo a conformational change involving the Cys191-His193 pair before the proton is abstracted from the succinate (B1194679) substrate. acs.orgnih.gov This demonstrates that KIEs can probe not just the chemical step but also the physical steps (like conformational changes) that are essential for catalysis.

Influence of Deuterium Substitution on Biochemical Reaction Rates

The substitution of hydrogen with deuterium can significantly alter the rates of biochemical reactions, a principle that is fundamental to KIE studies. As established, breaking a C-D bond requires more energy than breaking a C-H bond, leading to a slower reaction rate for deuterated molecules when this bond cleavage is rate-limiting. wikipedia.org

The studies on isocitrate lyase provide a clear example of this influence. When the reaction was run in D₂O, the rate of isocitrate synthesis (as measured by V/K for succinate) was nearly doubled (an inverse KIE of 0.56 means the rate in D₂O is 1/0.56 ≈ 1.8 times faster than in H₂O). acs.orgnih.gov This rate acceleration is a direct consequence of the equilibrium for the formation of the catalytic cysteine thiolate being more favorable in D₂O. acs.org In contrast, the rate of the reverse reaction, isocitrate cleavage, was halved in D₂O (a normal KIE of 2.0), because in this direction, the transfer of a deuteron (B1233211) from the solvent is partially rate-limiting. nih.gov

Applications in Protein Labeling and Proteomics Research

Strategies for Stable Isotopic Labeling of Proteins for Quantitative Proteomics

Stable isotopic labeling is a cornerstone of quantitative proteomics, allowing for the differential labeling of protein populations from different states (e.g., treated vs. untreated cells). oup.com These labeled samples can then be combined and analyzed in a single mass spectrometry run, minimizing experimental variability and improving quantification accuracy. nih.gov L-Cysteine (2,3,3-D3) is utilized in several of these strategies, primarily through metabolic incorporation.

Metabolic labeling involves introducing isotopically labeled amino acids into cell culture media. youtube.com As cells grow and synthesize new proteins, they incorporate these "heavy" amino acids. oup.com This approach, famously known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), is a robust method for in vivo labeling. youtube.com

In this strategy, one cell population is grown in a "light" medium containing standard L-cysteine, while another is grown in a "heavy" medium where standard L-cysteine is replaced with L-Cysteine (2,3,3-D3). Over several cell divisions, the "heavy" amino acid is fully incorporated into the entire proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted for analysis. youtube.comnih.gov Because the labeling is introduced at the very beginning of the experiment, it accounts for variations in sample handling and processing. oup.com

While metabolic labeling with L-Cysteine (2,3,3-D3) labels all newly synthesized proteins, other chemical methods focus specifically on labeling the cysteine residues themselves after protein extraction. oup.comnih.gov These methods are particularly useful for studying cysteine-specific post-translational modifications, such as oxidation, which plays a critical role in cellular redox signaling. nih.gov

One common approach involves using reagents that react specifically with the sulfhydryl group of cysteine. nih.gov For instance, in a technique to study the redox state of proteins, reduced cysteines in a sample are first blocked with a "light" alkylating agent. Then, reversibly oxidized cysteines are reduced and subsequently labeled with a "heavy," isotope-coded version of the same agent. nih.gov

Although L-Cysteine (2,3,3-D3) is incorporated metabolically rather than used as a chemical labeling reagent, it can be used in conjunction with these methods. A proteome metabolically labeled as "heavy" with L-Cysteine (2,3,3-D3) can be compared against a "light" proteome to analyze changes in both protein expression and cysteine modifications simultaneously.

Identification and Quantification of Peptides and Proteins by Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for identifying and quantifying isotopically labeled proteins. nih.gov After the "heavy" and "light" protein samples are combined, they are enzymatically digested into smaller peptides. These peptides are then separated and analyzed by the mass spectrometer. ucdavis.edu

The key principle is that a peptide containing L-Cysteine (2,3,3-D3) will have a mass that is 3 Daltons (Da) greater than its unlabeled counterpart. The mass spectrometer detects both the light and heavy forms of the peptide as a distinct pair of peaks separated by this specific mass difference. oup.com The relative abundance of a protein in the two original samples is determined by calculating the ratio of the signal intensities of the heavy and light peptide peaks. nih.gov This method allows for the concurrent identification of the protein (by sequencing the peptide) and its precise quantification. ucdavis.edunih.gov

Table 1: Example of Mass Shift in a Peptide Containing L-Cysteine (2,3,3-D3)
Peptide Feature"Light" Peptide (Unlabeled L-Cysteine)"Heavy" Peptide (Labeled with L-Cysteine (2,3,3-D3))Mass Difference (Da)
Hypothetical Peptide SequenceVal-Gly-Cys -Ala-Leu-ArgVal-Gly-Cys(D3) -Ala-Leu-Arg3.0188
Monoisotopic Mass (Da)632.3458635.3646

Studies on Protein Expression, Turnover, Modifications, and Interactions

The ability to accurately quantify proteins using L-Cysteine (2,3,3-D3) labeling provides deep insights into various cellular processes.

Protein Expression: By comparing the proteomes of cells under different conditions (e.g., healthy vs. disease, drug-treated vs. control), researchers can identify thousands of proteins that are up- or down-regulated. youtube.com This global view of protein expression changes is crucial for understanding disease mechanisms and identifying potential biomarkers or therapeutic targets.

Protein Turnover: The dynamics of protein synthesis and degradation (turnover) can be studied using pulse-chase experiments. Cells are first grown in a "heavy" medium with L-Cysteine (2,3,3-D3) for a set period (the "pulse") and then transferred to a "light" medium (the "chase"). By measuring the rate at which the heavy-labeled protein population decreases over time, scientists can determine the turnover rate for individual proteins on a proteome-wide scale. mdpi.com

Protein Modifications: Isotopic labeling is invaluable for quantifying changes in post-translational modifications (PTMs). Cysteine residues are subject to various modifications, including palmitoylation and glutathiolation, which can regulate protein function and localization. researchgate.netdundee.ac.uk Quantitative proteomics can measure how the occupancy of a specific modification site on a cysteine-containing peptide changes in response to cellular stimuli. nih.gov

Protein Interactions: Understanding how proteins interact is fundamental to understanding cellular function. Techniques like co-immunoprecipitation (co-IP) can be combined with stable isotope labeling to study protein complexes. In this approach, a specific protein is "pulled down" from a mixed lysate of "heavy" and "light" labeled cells. Mass spectrometry is then used to identify and quantify the proteins that interact with it, revealing how the composition of protein complexes changes between different cellular states.

Table 2: Summary of Research Applications
Application AreaMethodologyKey Findings Enabled by Labeling
Differential ExpressionMetabolic labeling of two cell states (e.g., control vs. treated).Identification and relative quantification of thousands of proteins that change in abundance. youtube.com
Protein Turnover AnalysisPulse-chase experiment with "heavy" L-Cysteine (2,3,3-D3).Determination of synthesis and degradation rates for individual proteins across the proteome. mdpi.com
Redox ProteomicsCombination of metabolic labeling and chemical derivatization of cysteine residues.Quantification of changes in the oxidation state of specific cysteine residues in response to oxidative stress. nih.gov
Interaction ProteomicsCombining co-immunoprecipitation with SILAC.Analysis of how protein-protein interactions within a complex are altered by cellular conditions.

L Cysteine 2,3,3 D3 As a Biochemical Research Tool for Fundamental Studies

Exploring Molecular Interactions and Binding Affinity

The introduction of deuterium (B1214612) into L-cysteine can be a powerful method for dissecting complex intermolecular interactions. While the geometric and electronic structures are minimally affected, the change in mass and vibrational frequencies of C-D versus C-H bonds can be used to probe and quantify binding events.

Research into the binding affinity of cysteine enantiomers to specific bacterial proteins provides a framework for understanding such interactions. For instance, Isothermal Titration Calorimetry (ITC) has been used to measure the binding of L-cysteine and D-cysteine to the solute-binding protein FliY from E. coli. These studies reveal that FliY binds L-cysteine with a dissociation constant (Kd) in the micromolar range, indicating a strong interaction. nih.gov The binding is primarily driven by enthalpy, suggesting the formation of specific hydrogen bonds and van der Waals contacts within the binding pocket. nih.gov

The study of cysteine dimers further highlights the complexity of these interactions. In these dimers, a wide array of non-covalent interactions are observed, including traditional hydrogen bonds, salt bridges, and less common contacts like dihydrogen bonds. juniperpublishers.com The stability of these dimers is significantly influenced by dispersion forces. juniperpublishers.com By using L-Cysteine (2,3,3-D3), researchers can subtly alter the vibrational modes of the molecule, which can be detected by techniques like vibrational spectroscopy, to gain deeper insights into the specific contacts that govern binding affinity and specificity.

Table 1: Binding Affinity of Cysteine Enantiomers to FliY Protein
LigandDissociation Constant (Kd) in µMBinding Characteristics
L-Cysteine14.4 ± 2.4Exothermic, enthalpy-driven
D-Cysteine10 ± 3.4Exothermic, enthalpy-driven
L-CystineData not specifiedReadily detectable binding
D-CystineBinding not detected-

Investigation of Chiroplasmonic Properties and Chirality Transfer in Nanomaterial Synthesis

L-cysteine is a crucial molecule in the field of nanotechnology, particularly in the synthesis of chiral plasmonic nanostructures. Its inherent chirality and the strong interaction between its thiol group and gold surfaces make it an excellent chiral inducer. medchemexpress.com When L-cysteine is used in the synthesis of gold nanoparticles, it can direct their growth in a way that imparts chirality to the nanoparticles themselves, a phenomenon known as chirality transfer. acs.orgencyclopedia.pub

This chirality transfer results in nanoparticles that exhibit unique optical properties, specifically circular dichroism (CD), which is the differential absorption of left- and right-circularly polarized light. acs.org These are known as chiroplasmonic properties. Studies have shown that by using a single enantiomer of cysteine, such as L-cysteine, the sign of the circular dichroism in the resulting gold nano-arrows can be modulated. acs.orgencyclopedia.pub Theoretical modeling using density functional theory (DFT) suggests that intermolecular interactions between cysteine molecules on the nanoparticle surface are a key factor in determining these dichroic properties. acs.orgencyclopedia.pub

The use of L-Cysteine (2,3,3-D3) in these synthetic processes can provide a means to study the mechanism of chirality transfer in greater detail. Isotope effects could potentially influence the kinetics of nanoparticle growth and the self-assembly of cysteine on the nanoparticle surface, offering a way to probe the subtle dynamics of these processes.

Use in Mechanistic Studies of Non-Enzymatic Reactions involving Cysteine

L-cysteine is a highly reactive amino acid due to its nucleophilic thiol group and participates in numerous non-enzymatic reactions. Isotopic labeling with deuterium in L-Cysteine (2,3,3-D3) is a powerful strategy for elucidating the mechanisms of these reactions.

One such reaction is the oxidation of L-cysteine. For example, the kinetics of the oxidation of L-cysteine by an iron(III) complex, [Fe(DPKTH)2]3+, have been studied spectrophotometrically. The reaction was found to be first-order with respect to both iron(III) and L-cysteine. researchgate.netacs.org A proposed mechanism involves the formation of a complex between the iron(III) species and L-cysteine, followed by an electron transfer step to form an iron(II) complex and a cysteine radical, which then dimerizes to form cystine. researchgate.net Using L-Cysteine (2,3,3-D3) could help to determine if C-H bond cleavage at the alpha or beta position is involved in the rate-determining step of this or similar oxidation reactions.

Another important non-enzymatic process is the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. L-cysteine has been shown to inhibit the Maillard reaction by trapping key intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The reaction between L-cysteine and HMF leads to the formation of an adduct, 1-dicysteinethioacetal–5-hydroxymethylfurfural (DCH), effectively removing HMF from the reaction pathway and reducing browning. nih.gov Deuterium labeling in L-cysteine could be used to trace the metabolic fate of the cysteine molecule during this trapping reaction and to investigate any kinetic isotope effects on the rate of adduct formation.

Table 2: Kinetic Orders of the Oxidation of L-Cysteine by [Fe(DPKTH)2]3+
Reactant/ConditionReaction Order
Iron(III) complexFirst-order
L-CysteineFirst-order
DPKTH LigandSecond-order
Hydrogen Ion ConcentrationReversed second-order

Probing the Impact of Deuteration on Molecular Stability and Reactivity in Biological Systems

The substitution of hydrogen with deuterium can significantly impact the stability and reactivity of molecules in biological systems, primarily through the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. princeton.edulibretexts.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. wikipedia.orgnih.gov

In the context of L-Cysteine (2,3,3-D3), deuteration at the α-carbon (position 2) and β-carbon (position 3) is expected to increase its metabolic stability. Many enzymatic reactions involved in amino acid metabolism, such as those catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, involve the abstraction of the α-hydrogen. nih.gov By replacing this hydrogen with deuterium, the rate of these enzymatic reactions can be significantly reduced, leading to a longer biological half-life for the deuterated cysteine. This principle is exploited in the development of "heavy" drugs to improve their pharmacokinetic profiles. nih.gov

Future Directions and Emerging Research Avenues for L Cysteine 2,3,3 D3 Studies

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Fluxomics)

The integration of L-Cysteine (2,3,3-D3) into multi-omics workflows offers a dynamic view of cellular physiology, connecting changes across different biological layers. mdpi.com By tracing the flow of the deuterium-labeled backbone, researchers can simultaneously monitor how cysteine contributes to the proteome, metabolome, and metabolic fluxes under various conditions.

Proteomics: In proteomics, L-Cysteine (2,3,3-D3) can be used to study the lifecycle of proteins containing this amino acid. The cysteine proteome is a critical component of the cellular adaptive interface, with the thiol moiety of cysteine undergoing a range of modifications that regulate protein structure and function. nih.gov By introducing a labeled version of cysteine, researchers can quantify the synthesis and turnover rates of specific cysteine-containing proteins, providing insights into cellular adaptation and signaling. nih.gov

Metabolomics: Metabolomics studies can utilize L-Cysteine (2,3,3-D3) to trace its conversion into a multitude of downstream metabolites. Cysteine is a precursor to vital molecules like glutathione (B108866), taurine (B1682933), and hydrogen sulfide (B99878). medchemexpress.com For instance, studies on colorectal cancer have shown that cancer cells reprogram cysteine metabolism to support growth, highlighting the importance of tracing these specific pathways. nih.gov Using L-Cysteine (2,3,3-D3), the flux through these pathways can be precisely quantified, revealing metabolic reprogramming in disease states. nih.gov

Fluxomics: Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. nih.gov L-Cysteine (2,3,3-D3) is an ideal tracer for fluxomics studies focused on sulfur metabolism. By monitoring the incorporation of deuterium (B1214612) into downstream metabolites, researchers can calculate the absolute fluxes through interconnected pathways, such as the transsulfuration pathway where methionine is converted to cysteine. nih.govnih.gov This provides a quantitative understanding of how cells allocate sulfur-containing amino acids in response to environmental or genetic perturbations. nih.gov

Omics ApproachApplication of L-Cysteine (2,3,3-D3)Potential InsightsRelevant Biological Contexts
ProteomicsMetabolic labeling to measure the synthesis and turnover rates of cysteine-containing proteins.Dynamics of protein homeostasis, regulation of protein function through cysteine modifications. nih.govRedox biology, cellular stress responses, protein folding and degradation.
MetabolomicsTracing the conversion of cysteine into downstream metabolites (e.g., glutathione, taurine). medchemexpress.comIdentification of altered metabolic pathways and biomarkers for disease. nih.govCancer metabolism, metabolic disorders, neurodegenerative diseases. nih.gov
FluxomicsQuantifying the rate of metabolic reactions in sulfur-containing pathways. nih.govUnderstanding the regulation and dysregulation of metabolic networks in response to stimuli.Bioprocessing optimization in CHO cells, microbial fermentation, nutritional studies. nih.govnih.govnih.gov

Development of Advanced Isotopic Labeling Technologies

The utility of L-Cysteine (2,3,3-D3) is greatly enhanced by its application in advanced isotopic labeling technologies, particularly in the field of quantitative proteomics. nih.gov These methods move beyond simple tracer experiments to enable sophisticated, multiplexed analyses of protein dynamics.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are grown in media containing isotopically labeled amino acids, allowing for the differentiation and quantification of proteomes from different cell populations by mass spectrometry. nih.gov While traditionally using labeled lysine (B10760008) and arginine, custom SILAC media can incorporate L-Cysteine (2,3,3-D3) to specifically probe the dynamics of cysteine-containing proteins.

Emerging variations of this technology further expand its capabilities:

Pulsed SILAC (pSILAC): This method involves introducing the labeled amino acid for a short period to measure protein synthesis rates, offering a temporal dimension to proteomic analysis. nih.gov

Spike-in SILAC: A fully labeled proteome is used as an internal standard to enable accurate quantification of proteins from various samples and conditions, which is particularly useful for clinical or tissue samples where direct metabolic labeling is not feasible. nih.gov

Spatial SILAC: In the context of 3D cell cultures or spheroids, pulsed labeling can create an "isotopic zip-code" to correlate labeled proteins with their layer of origin within the structure, providing spatial resolution. nih.gov

The development of these and other novel labeling strategies, combined with the use of tracers like L-Cysteine (2,3,3-D3), will continue to refine our ability to study proteome dynamics with greater precision and in more complex biological models. nih.gov

Labeling TechnologyDescriptionApplication with L-Cysteine (2,3,3-D3)
Pulsed SILAC (pSILAC)Cells are exposed to labeled amino acids for a short duration to measure rates of protein synthesis. nih.govQuantifying the synthesis rates of specific cysteine-containing proteins during cellular responses (e.g., oxidative stress).
Spike-in SILACA fully labeled cell lysate is added as an internal standard to unlabeled experimental samples for absolute quantification. nih.govAccurately comparing the abundance of cysteine-containing proteins across different patient tissues or treatment groups.
Spatial SILACStrategic pulsing of labeled media into 3D cell cultures to label specific regions or layers. nih.govMapping the spatial distribution of protein synthesis within a tumor spheroid or tissue model.
NeuCode SILACUses labels with the same nominal mass but subtle mass differences resolvable by high-resolution mass spectrometry, allowing for higher multiplexing. cortecnet.comSimultaneously comparing the cysteine proteomes of multiple different experimental conditions.

Expansion into Novel Biochemical Systems and Unexplored Metabolic Pathways

L-Cysteine (2,3,3-D3) serves as a critical tool for exploring cysteine metabolism in novel biological contexts and dissecting previously uncharacterized metabolic networks. mdpi.com Cysteine synthesis and utilization are central to the coordination of carbon, nitrogen, and sulfur metabolism. nih.gov

Future research can apply L-Cysteine (2,3,3-D3) to investigate:

Host-Microbiome Interactions: The gut microbiome significantly influences host metabolism. Tracing the metabolic fate of deuterated cysteine can elucidate how microbial communities utilize and transform dietary cysteine and how these microbial metabolites, in turn, impact host physiology.

Hypoxic Conditions in Disease: In environments with low oxygen, such as solid tumors, cells dramatically alter their metabolism. mdpi.com Studies in colorectal cancer and melanoma have shown that cysteine metabolism is reprogrammed under hypoxia to support tumor growth and survival. nih.govmdpi.com L-Cysteine (2,3,3-D3) can be used to map these hypoxia-induced metabolic shifts in detail.

Inter-organ Metabolic Crosstalk: Cysteine metabolism is interconnected with other pathways, such as the regulation of Vitamin D. nih.gov Co-supplementation of L-cysteine has been shown to impact the expression of Vitamin D-metabolizing genes. nih.gov Isotopic tracers can help delineate the precise biochemical links between these seemingly disparate metabolic systems across different organs.

Non-mammalian Systems: The fundamental pathways of cysteine metabolism are present across different kingdoms of life. Applying L-Cysteine (2,3,3-D3) to plant models like Arabidopsis thaliana can reveal unique aspects of regulation and integration of sulfur assimilation in photosynthetic organisms. nih.gov

Biochemical System / PathwayResearch QuestionRole of L-Cysteine (2,3,3-D3)
Cancer Metabolism under HypoxiaHow do cancer cells alter cysteine uptake and utilization to survive in low-oxygen environments? nih.govmdpi.comTrace the flux of cysteine into glutathione synthesis and other antioxidant pathways. nih.gov
Vitamin D RegulationWhat is the biochemical mechanism linking cysteine availability to the expression of Vitamin D-metabolizing genes? nih.govFollow the conversion of cysteine to glutathione and other molecules that may act as signaling intermediates.
Plant Sulfur AssimilationHow is cysteine synthesis and allocation regulated in different plant organelles (plastids, mitochondria, cytosol)? nih.govQuantify the distribution of newly synthesized cysteine into proteins, methionine, and other sulfur compounds. nih.gov
Neuro-metabolismHow does cysteine contribute to the synthesis of neuromodulators and antioxidants in the brain?Trace the production of taurine and hydrogen sulfide from cysteine in neuronal and glial cells.

Computational Modeling and Simulation of Deuterium Isotope Effects in Complex Biological Systems

The substitution of hydrogen with deuterium in L-Cysteine (2,3,3-D3) creates a heavier molecule, which can alter the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful probe for studying enzyme mechanisms. nih.govnih.gov Computational modeling and simulation are becoming indispensable for predicting and interpreting these effects in complex biological systems.

Future research in this area will focus on:

Predicting KIEs in Enzyme Catalysis: By simulating the reaction pathway, computational models can predict the magnitude of the KIE for specific enzymatic steps involving the C2 or C3 positions of cysteine. This can help identify the rate-limiting step of a reaction and provide detailed information about the transition state structure. nih.gov For example, deuterium isotope effects have been used to probe the mechanism of enzymes like L-threo-3-methylaspartate ammonia-lyase, which involves an essential cysteine residue. nih.gov

Simulating Metabolic Network Dynamics: At a systems level, the kinetic changes induced by deuteration can be incorporated into genome-scale metabolic models. These simulations can predict how the subtle slowing of one reaction might ripple through the entire metabolic network, leading to observable changes in metabolite concentrations and fluxes.

Refining Molecular Dynamics Simulations: Advanced simulation techniques, such as combined quantum mechanics/molecular mechanics (QM/MM) and path integral free-energy perturbation methods, can model the subtle quantum effects of deuteration on enzyme-substrate interactions and acid-base equilibria. mdpi.com These simulations provide a high-resolution view of how the heavier isotope affects the enzyme's active site dynamics.

The synergy between experimental studies using L-Cysteine (2,3,3-D3) and sophisticated computational modeling will be crucial for translating observed isotope effects into a deeper mechanistic understanding of biological processes. mdpi.com

Computational ApproachDescriptionApplication to L-Cysteine (2,3,3-D3) Studies
Quantum Mechanics (e.g., DFT)Calculates the electronic structure of molecules to determine reaction energies and vibrational frequencies. compchemday.orgPredicting the change in zero-point energy upon deuteration to estimate the primary kinetic isotope effect. mdpi.com
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time.Modeling how deuteration affects the conformational dynamics of cysteine within an enzyme's active site.
QM/MM SimulationsCombines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein.Simulating the entire enzyme-catalyzed reaction to understand the structural and energetic origins of the observed KIE.
Metabolic Modeling / Flux Balance AnalysisUses stoichiometric models of metabolic networks to predict metabolite fluxes.Simulating the systems-level consequences of a KIE on a specific enzyme within a larger metabolic pathway.

Q & A

Q. How is L-cysteine (2,3,3-D₃) synthesized for isotopic labeling studies, and what purity standards are critical for reproducibility?

L-Cysteine (2,3,3-D₃) is synthesized via deuterium exchange or enzymatic incorporation using deuterated precursors (e.g., [2,3,3-²H]-serine) in controlled metabolic pathways . Purity (>98%) and isotopic enrichment must be validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to avoid interference from unlabeled impurities. Storage at room temperature in inert atmospheres preserves stability, as per structural analogs like L-serine (2,3,3-D₃) .

Q. What are the best practices for handling and storing deuterated L-cysteine to minimize isotopic exchange or degradation?

Store the compound in airtight, light-resistant containers under nitrogen at −20°C to prevent oxidation or deuterium loss. Pre-weigh aliquots to limit repeated exposure to ambient conditions. Purity should be re-assayed periodically via HPLC-MS, as degradation can alter metabolic tracing accuracy .

Q. How can researchers validate the isotopic integrity of L-cysteine (2,3,3-D₃) in cell culture or in vivo models?

Use time-course MS analysis of intracellular metabolites (e.g., glutathione, cystathionine) to track deuterium retention. For example, fractional isotopic enrichment (FIE) of GSH after 48 hours in [2,3,3-²H]-serine-treated cells provides a benchmark (Figure 3 in ). Controls with unlabeled cysteine and background subtraction are essential to distinguish signal noise .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of deuterium in L-cysteine (2,3,3-D₃) impact enzyme kinetics in sulfur metabolism studies?

Deuterium at C2 and C3 positions slows reactions catalyzed by enzymes like cystathionine β-synthase due to increased bond strength. Use comparative kinetics with non-deuterated controls and adjust reaction rates using the Swain-Schaad relationship. For time-resolved data, pair LC-MS with stopped-flow spectroscopy .

Q. What experimental designs mitigate metabolic dilution when using L-cysteine (2,3,3-D₃) in tracer studies?

Optimize precursor concentrations (e.g., 2–5 mM in media) and pulse-chase protocols to saturate metabolic pools. Monitor FIE decay over time (e.g., 1–48 hours) to model dilution rates. In ALS cell models, sALS-1 lines showed 20% lower GSH enrichment than controls, highlighting disease-specific metabolic flux .

Q. How can conflicting isotopic enrichment data between replicates be resolved in cysteine metabolism studies?

Contradictions often arise from cell line heterogeneity or batch effects. Normalize data to internal standards (e.g., ¹³C-glucose) and apply mixed-effects models. For example, ALS studies used three independent cell lines per group and reported mean ± SD with P<0.05 significance (two-tailed t-test) .

Q. What strategies enable multiplexed tracing using L-cysteine (2,3,3-D₃) with other isotopes (e.g., ¹⁵N, ¹³C) in proteomics?

Co-administer [U-¹³C]-glucose and ¹⁵N-labeled ammonium chloride to track carbon and nitrogen flux simultaneously. Use high-resolution MS (Orbitrap or Q-TOF) with isotopic fine structure (IFS) analysis to deconvolute overlapping signals .

Q. How do researchers address the toxicity of L-cysteine (2,3,3-D₃) in long-term in vitro models?

Toxicity is dose-dependent; limit exposure to <10 mM and use reducing agents (e.g., TCEP) to prevent disulfide aggregation. In ALS models, 24-hour exposure at 5 mM showed no cell viability loss, but 48-hour treatments required media replacement .

Methodological and Ethical Considerations

Q. What statistical frameworks are recommended for analyzing time-resolved isotopic enrichment data?

Use longitudinal mixed models or ANOVA with post-hoc correction (e.g., Tukey’s HSD). For small-sample studies (n=3 per group), non-parametric tests (Mann-Whitney U) reduce false positives. Always report effect sizes and confidence intervals .

Q. How can researchers ensure ethical compliance when using deuterated compounds in human studies?

Submit protocols to institutional review boards (IRBs) with toxicity data and informed consent forms. For deuterium, the FDA classifies it as generally recognized as safe (GRAS) at tracer doses, but document batch-specific purity (e.g., CAS 2687960-80-9 for S-sulfo-DL-cysteine (2,3,3-D₃)) .

Q. What analytical techniques resolve structural ambiguities in deuterated cysteine derivatives (e.g., S-substituted forms)?

Combine ²H-NMR (for deuteration sites) with tandem MS/MS (for fragmentation patterns). For S-[3-(4-hydroxyphenyl)acryloyl]-L-cysteine, IR and X-ray crystallography (e.g., CCDC 2007–2010) confirm functional group orientation .

Q. How are deuterated cysteine analogs used to study redox dysregulation in neurodegenerative diseases?

In ALS models, deuterated serine incorporation into GSH revealed impaired antioxidant synthesis. Pair with transcriptomics (e.g., NRF2 pathway genes) to link isotopic flux to molecular mechanisms .

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